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Compound of Interest

Compound Name: BMS 195614

CAS No.: 253310-42-8

Cat. No.: B1663719

Get Quote

This guide provides an in-depth technical overview of the pharmacology of BMS-195614, a

selective antagonist of the Retinoic Acid Receptor alpha (RARα). Designed for researchers,

scientists, and drug development professionals, this document synthesizes key findings on its

mechanism of action, in vitro activity, and pharmacokinetic limitations, offering field-proven

insights into its application in research and potential therapeutic development.

Introduction: The Significance of RARα Antagonism
Retinoic acid receptors (RARs) are ligand-inducible transcription factors that play a crucial role

in a multitude of physiological processes, including embryonic development, cellular

differentiation, and proliferation.[1] The RAR family consists of three subtypes: RARα, RARβ,

and RARγ, each with distinct tissue distribution and functional roles.[1] The α-subtype, in

particular, is ubiquitously expressed and is a key mediator of retinoid signaling.[1]

Consequently, the development of subtype-selective modulators, such as antagonists, is of

significant interest for both dissecting the specific functions of RARα and for the potential

treatment of various pathologies where its signaling is dysregulated. BMS-195614 emerged

from this endeavor as a potent and selective antagonist for RARα.[1][2]
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Core Mechanism of Action: A Neutral Antagonist of
RARα
BMS-195614 is characterized as a neutral and selective antagonist of RARα.[2][3] Its primary

mechanism involves the direct competition with retinoic acid (RA) for binding to the ligand-

binding pocket of the RARα protein. This competitive binding prevents the conformational

changes in the receptor that are necessary for the recruitment of coactivator proteins, thereby

inhibiting the transcription of RA-responsive genes.

A key feature of BMS-195614's profile is its "neutral" antagonist activity. Unlike inverse

agonists, which actively promote the binding of corepressors to the receptor, BMS-195614

does not significantly enhance the interaction with the nuclear receptor corepressor (NCoR).

However, it has been observed to moderately decrease the binding of the Silencing Mediator

for Retinoid and Thyroid hormone receptors (SMRT) to RAR. This nuanced interaction with

coregulatory proteins distinguishes its pharmacological profile.

The following diagram illustrates the canonical retinoid signaling pathway and the point of

intervention for an RARα antagonist like BMS-195614.
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Caption: Retinoid signaling and BMS-195614's point of inhibition.

In Vitro Pharmacology: Potency and Selectivity
The in vitro pharmacological profile of BMS-195614 has been extensively characterized

through a variety of assays, demonstrating its high potency and selectivity for RARα.

Binding Affinity and Antagonistic Potency
Binding assays have determined the equilibrium dissociation constant (Ki) of BMS-195614 for

RARα to be 2.5 nM, indicating a high binding affinity.[2] The antagonistic potency has been

quantified using transactivation competition assays, which measure the ability of the compound

to inhibit the transcriptional activation induced by an RAR agonist. The half-maximal inhibitory

concentration (IC50) values further underscore its selectivity.
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Receptor Subtype IC50 (nM)

RARα 500

RARβ 5000

RARγ 10,000

Table 1: Antagonism IC50 values of BMS-

195614 against RAR subtypes as determined by

transactivation assays.[3]

These data clearly demonstrate a 10-fold selectivity for RARα over RARβ and a 20-fold

selectivity over RARγ.

Functional Assays
BMS-195614 has been shown to modulate several cellular processes in vitro, consistent with

the known functions of RARα signaling.

Cell Migration: In studies on breast cancer cell lines, the RARα-selective antagonist BMS-

195614, when used in combination with retinoic acid, did not affect cell movement,

suggesting that RARα is not the primary receptor mediating the inhibitory effects of RA on

the migration of these specific cells.[4]

Anti-inflammatory and Anti-angiogenic Effects: BMS-195614 has been reported to

downregulate the expression of interleukin-6 (IL-6) and vascular endothelial growth factor

(VEGF), key mediators of inflammation and angiogenesis, respectively.[2]

Experimental Protocols: Methodologies for
Characterization
The following are representative protocols for the key in vitro assays used to characterize the

pharmacology of RAR modulators like BMS-195614.

RAR Transactivation Competition Assay
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This assay is fundamental for determining the antagonistic activity and selectivity of a

compound.

Objective: To quantify the ability of BMS-195614 to inhibit agonist-induced transcriptional

activation of a reporter gene mediated by RAR subtypes.

Methodology:

Cell Culture and Transfection:

HEK293T cells are cultured in DMEM supplemented with 10% FBS.

Cells are seeded in 96-well plates and co-transfected with three plasmids:

1. An expression vector for the full-length human RARα, RARβ, or RARγ.

2. A reporter plasmid containing a retinoic acid response element (RARE) upstream of a

luciferase gene (e.g., pGL4.35).

3. A control plasmid expressing Renilla luciferase for normalization of transfection

efficiency (e.g., pRL-SV40).

Transfection is performed using a suitable reagent like Lipofectamine LTX.

Compound Treatment:

After 4-6 hours of transfection, the medium is replaced with a medium containing a

constant concentration of an RAR agonist (e.g., all-trans retinoic acid, ATRA) and varying

concentrations of BMS-195614.

A positive control (agonist only) and a negative control (vehicle only) are included.

Luciferase Assay:

After 14-16 hours of incubation, cells are lysed, and luciferase activity is measured using a

dual-luciferase reporter assay system.

Data Analysis:
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The firefly luciferase activity is normalized to the Renilla luciferase activity.

The percentage of inhibition by BMS-195614 is calculated relative to the agonist-induced

activity.

IC50 values are determined by plotting the percentage of inhibition against the log

concentration of BMS-195614 and fitting the data to a four-parameter logistic equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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